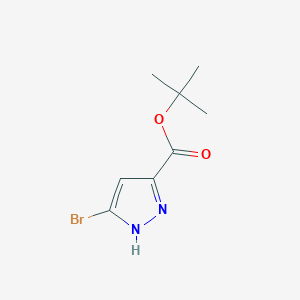
Ethyl 4-chloro-1-(4-fluorophenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. The IUPAC name is a systematic method of naming chemical substances, primarily based on the specific structure of the compound. The molecular formula represents the number and type of atoms in a molecule. The structural formula shows the arrangement of atoms in the molecule of a compound.
Synthesis Analysis
The synthesis of a chemical compound refers to the process of creating a compound from simpler materials. This can involve various chemical reactions, the use of catalysts, and specific conditions such as temperature and pressure.Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the bonds that hold the atoms together. It can be determined using various spectroscopic methods and X-ray crystallography.Chemical Reactions Analysis
This involves studying the transformations that the compound undergoes when it reacts with other compounds. This can include understanding the mechanism of the reaction, the conditions under which it occurs, and the products that are formed.Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, reactivity, and stability.Aplicaciones Científicas De Investigación
Herbicidal Activities
Researchers have synthesized novel pyridazine derivatives with significant herbicidal activities. For instance, derivatives of 4-(3-trifluoromethylphenyl)pyridazine exhibited notable bleaching and herbicidal effects against dicotyledonous plants, showing potential as commercial herbicides (Han Xu et al., 2008).
Synthesis of Functional Molecules
The compound has been used as a precursor or intermediate in synthesizing various functional molecules. For example, Ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates were transformed into a range of derivatives like 1,6-diazanaphthalene and pyrazolo[1,5-a]pyrimidines, showcasing its versatility in organic synthesis (A. A. Harb et al., 1989).
Antibacterial Agents
Several studies have focused on synthesizing pyridonecarboxylic acids and their derivatives as antibacterial agents. For instance, 7-chloro-6-fluoro-1-ethyl-1,4-dihydro-4-oxopyrido[2,3-c]pyridazine-3-carboxylic acid and its derivatives showed promising in vitro antibacterial activity, underscoring their potential in developing new antimicrobial treatments (H. Guo et al., 1988).
Antimicrobial Activity
New heterocyclic compounds containing a sulfonamido moiety, synthesized from precursors like ethyl {[4-N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylazo}cyanoacetate, have been evaluated for their antimicrobial activities. Some of these compounds demonstrated high activities against various bacterial strains, indicating their potential as antimicrobial agents (M. E. Azab et al., 2013).
Anticancer Activity
Research into novel heterocycles utilizing thiophene incorporated thioureido substituent as precursors has also been conducted. These synthesized compounds were evaluated for their anticancer activity against colon HCT-116 human cancer cell line, with several compounds displaying potent activity (M. Abdel-Motaal et al., 2020).
Safety And Hazards
This involves understanding the potential risks associated with handling the compound, including toxicity, flammability, and environmental impact.
Direcciones Futuras
Future directions could involve potential applications of the compound, areas of research that could be explored, and how the compound could be modified to enhance its properties or reduce its hazards.
Propiedades
IUPAC Name |
ethyl 4-chloro-1-(4-fluorophenyl)-6-oxopyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFN2O3/c1-2-20-13(19)12-10(14)7-11(18)17(16-12)9-5-3-8(15)4-6-9/h3-7H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPEWVPRXMRTICZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1Cl)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-chloro-1-(4-fluorophenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{1-(2-fluorophenyl)-4-[(4-phenyl-3,6-dihydropyridin-1(2H)-yl)carbonyl]-1H-1,2,3-triazol-5-yl}pyridine](/img/structure/B2696351.png)



![N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2696357.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxyphenyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2696358.png)
![N-(3-chloro-4-methylphenyl)-2-((6-isopropyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2696360.png)



![(E)-4-(Dimethylamino)-N-[(1-pyrimidin-2-ylpiperidin-3-yl)methyl]but-2-enamide](/img/structure/B2696366.png)
